Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride
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Overview
Description
Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride is a chemical compound with a complex stereochemistry It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under controlled conditions using catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 2,5-dimethylpiperidine and 4-carboxypiperidine share structural similarities.
Methylated Amines: Compounds such as N-methylpiperidine and dimethylamine have similar functional groups.
Uniqueness
Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate; hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate; hydrochloride
- CAS Number : 40216-83-9
- Molecular Formula : C₉H₁₈ClN₁O₂
- Molecular Weight : 195.71 g/mol
Pharmacological Properties
Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate; hydrochloride has shown various pharmacological activities:
- CNS Activity : Research indicates that this compound may exhibit central nervous system (CNS) effects, potentially acting as a modulator of neurotransmitter systems. Its piperidine structure suggests it could interact with receptors involved in mood regulation and cognitive function.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidine compounds may possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully explored.
- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives can modulate inflammatory pathways. The potential for Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate to influence inflammatory mediators warrants further investigation.
The exact mechanism by which Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate exerts its biological effects is not fully understood. However, it is hypothesized that:
- The compound may interact with specific receptors in the CNS.
- It could inhibit certain enzymes involved in inflammatory pathways.
- Its structural similarity to known pharmacologically active compounds suggests potential interactions with neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
-
Study on CNS Activity :
- A study evaluated the effects of various piperidine derivatives on anxiety and depression models in rodents. Results indicated that certain modifications to the piperidine structure enhanced anxiolytic effects without significant sedative properties.
-
Antimicrobial Research :
- In vitro assays demonstrated that certain piperidine derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. Further research is needed to establish the efficacy of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate specifically.
-
Inflammation Modulation :
- A recent study highlighted the anti-inflammatory potential of piperidine compounds in models of acute inflammation. The findings suggested that these compounds could reduce pro-inflammatory cytokine levels.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-5-10-7(2)4-8(6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHDDPSCRQZALU-CGJXVAEWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CN1)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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